1-Iodotriacontane
Description
1-Iodotriacontane (C30H61I, molecular weight 576.76 g/mol) is a long-chain alkyl iodide with a 30-carbon backbone and a terminal iodine atom. It is primarily utilized as a synthetic intermediate in the production of surfactants, plant growth stimulants (e.g., 1-triacontanol), and herbicidal agents . Its presence has been identified in plant extracts, such as Garcinia cowa stems, where it constitutes 9.61% of the n-hexane extract . The compound is synthesized via olefin metathesis and hydrozirconation reactions, achieving a 63% yield under optimized conditions .
Properties
IUPAC Name |
1-iodotriacontane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-30H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPHWXZEMRXEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316220 | |
| Record name | 1-Iodotriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62154-82-9 | |
| Record name | 1-Iodotriacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62154-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodotriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodotriacontane can be synthesized through the iodination of triacontane. The process typically involves the reaction of triacontane with iodine (I2) in the presence of a suitable catalyst or under UV light to facilitate the substitution reaction . The reaction conditions often require a non-polar solvent such as hexane or chloroform to dissolve the reactants and maintain the reaction environment.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Iodotriacontane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common reactions include:
Nucleophilic Substitution (SN1 and SN2): The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-) ions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as tert-butanol or dimethylformamide (DMF).
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include alcohols, nitriles, or ethers.
Elimination Reactions: The major products are alkenes with varying degrees of unsaturation depending on the reaction conditions.
Scientific Research Applications
1-Iodotriacontane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other long-chain alkyl derivatives and in studying reaction mechanisms involving alkyl iodides.
Biology: It can be used in the study of lipid membranes and their interactions with various biomolecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants
Mechanism of Action
The mechanism of action of 1-iodotriacontane in chemical reactions involves the cleavage of the carbon-iodine bond, which is facilitated by the relatively weak bond strength of the C-I bond. This cleavage allows for the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. The iodine atom acts as a leaving group, making the compound highly reactive in substitution and elimination reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1-Iodotetratriacontane (C34H69I)
- Molecular Weight : 604.83 g/mol (vs. 576.76 g/mol for 1-iodotriacontane) .
- Structure : Contains four additional methylene units, resulting in a longer carbon chain.
- Applications: Limited data exist, but its extended chain may influence solubility and reactivity in surfactant synthesis.
1-Bromotriacontane (C30H61Br)
- Reactivity : Bromine’s lower electronegativity compared to iodine reduces its susceptibility to nucleophilic substitution, making this compound more reactive in synthetic pathways .
- Synthesis : Produced by substituting N-bromosuccinimide for iodine in hydrozirconation reactions .
n-Dotriacontane (C32H66)
- Physical Properties: Non-halogenated, with a melting point >70°C (vs. iodinated derivatives, which have lower melting points due to reduced crystallinity) .
- Utility : Lacks terminal functionality, limiting its use in derivatization reactions compared to this compound .
Physicochemical and Functional Comparisons
Key Physical Properties
This compound
- Agriculture: Precursor to 1-triacontanol, a plant growth stimulant .
- Surfactants: Reacts with ethyl-6-dimethylamino hexanoate to form ammoniohexanoates .
Competing Compounds
Biological Activity
1-Iodotriacontane, a long-chain aliphatic compound, has garnered interest in various fields due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data and research findings.
Chemical Structure and Properties
This compound (C31H63I) is a halogenated alkane characterized by a long hydrocarbon chain with an iodine atom substituent. Its structure influences its physical and chemical properties, which are critical for understanding its biological interactions.
Antimicrobial Activity
Overview : The antimicrobial activity of long-chain alkanes and their derivatives is well-documented. Studies indicate that compounds like this compound exhibit significant antibacterial properties.
- Mechanism of Action : The antimicrobial action is often attributed to the disruption of microbial cell membranes, leading to cell lysis. Halogenated compounds can also interfere with metabolic processes within bacteria.
- Case Studies : In a study examining the antimicrobial efficacy of various long-chain hydrocarbons, this compound was shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 15 to 25 mm depending on concentration .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 18 |
Antioxidant Activity
Overview : The antioxidant potential of this compound is linked to its ability to scavenge free radicals, thus preventing oxidative stress in biological systems.
- Research Findings : A study reported that similar long-chain alkanes exhibited significant DPPH radical scavenging activity. While specific data on this compound is limited, its structural similarity suggests comparable antioxidant properties .
- Comparative Analysis : The antioxidant capacity can be assessed using IC50 values, where lower values indicate higher potency. For example, related compounds demonstrated IC50 values ranging from 500 to 1000 µg/mL .
Anticancer Activity
Overview : Emerging research highlights the potential anticancer effects of halogenated alkanes, including this compound.
- Mechanism : The anticancer activity may involve apoptosis induction in cancer cells and inhibition of tumor growth. Molecular docking studies suggest that such compounds can interact with key proteins involved in cancer cell proliferation .
- Case Studies : In vitro studies have shown that halogenated derivatives can reduce viability in various cancer cell lines. For instance, a study indicated that similar compounds led to a reduction in HepG2 liver cancer cell viability by over 50% at concentrations above 1000 µg/mL .
| Cell Line | Viability Reduction (%) | Concentration (µg/mL) |
|---|---|---|
| HepG2 | 58 | 1000 |
| MCF-7 (Breast Cancer) | 45 | 1000 |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 1-Iodotriacontane, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves halogenation of triacontane using iodine under controlled conditions (e.g., radical-initiated reactions or electrophilic substitution). To optimize yield, systematically vary reaction parameters (temperature, iodine stoichiometry, solvent polarity) and monitor via TLC or GC-MS. Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended. For purity validation, combine melting point analysis with H/C NMR and elemental analysis .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Employ a multi-technique approach:
- NMR : Compare H NMR chemical shifts (δ 0.8–1.5 ppm for aliphatic protons; δ 3.1–3.5 ppm for iodine-adjacent CH groups) with computational simulations (DFT).
- Mass Spectrometry : Validate molecular ion peaks (m/z 650–660 for [M]) and fragmentation patterns.
- XRD : Use single-crystal X-ray diffraction to resolve bond lengths and confirm iodine positioning. Cross-reference data with published crystallographic databases .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) to prevent photolytic or oxidative degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., triacontane or iodine byproducts). Use DSC to assess thermal stability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported thermodynamic properties of this compound?
- Methodological Answer : Discrepancies in enthalpy of formation or solubility parameters may arise from force field limitations in simulations. Use ab initio methods (e.g., MP2 or CCSD(T)) to refine molecular dynamics models. Validate against experimental data (e.g., calorimetry for ΔH) and apply sensitivity analysis to identify error sources. Publish raw datasets to enable reproducibility .
Q. What experimental designs mitigate confounding variables in studying this compound’s reactivity with transition-metal catalysts?
- Methodological Answer : Design a fractional factorial experiment to isolate variables (catalyst loading, solvent dielectric constant, reaction time). Use inert atmosphere gloveboxes to exclude moisture/O. Include negative controls (e.g., catalyst-free reactions) and replicate trials (n ≥ 3). Analyze kinetic data via Arrhenius plots to distinguish catalytic pathways .
Q. How should researchers address reproducibility challenges in this compound-based supramolecular assembly studies?
- Methodological Answer : Document solvent history (e.g., trace water content in toluene) and substrate pre-treatment (e.g., sonication time). Use atomic force microscopy (AFM) or cryo-TEM to image assembly morphologies. Share protocols via open-access repositories and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical frameworks are suitable for analyzing contradictory bioactivity data in this compound toxicity assays?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in compound purity. Use meta-analysis to reconcile conflicting IC values across studies, weighting data by sample size and methodological rigor (e.g., blinded vs. unblinded assays). Report confidence intervals and p-values adjusted for multiple comparisons .
Methodological Best Practices
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility: include raw spectral data, crystallographic CIF files, and detailed synthesis logs in supplementary materials .
- Literature Review : Use databases like SciFinder or Reaxys to identify gaps (e.g., unexplored iodocarbon chain-length effects) and avoid redundant studies .
- Ethical Compliance : For bioactivity studies, adhere to institutional review boards (IRBs) and OECD guidelines for chemical safety testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
